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Introduction
TAS0728 is an orally available, potent, and selective covalent inhibitor of Human Epidermal

Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is frequently overexpressed

or mutated in various cancers, most notably breast and gastric cancers.[1] This technical guide

provides an in-depth overview of TAS0728, including its mechanism of action, preclinical and

clinical data, and detailed experimental protocols for its evaluation. The information presented

here is intended to serve as a comprehensive resource for researchers and professionals

involved in the development of targeted cancer therapies.

Core Mechanism of Action
TAS0728 is a pyrazolopyrimidine carboxamide analogue designed to irreversibly bind to and

inhibit the kinase activity of HER2.[2] Its mechanism of action is characterized by the following

key features:

Covalent Inhibition: TAS0728 possesses an acrylamide group that acts as a Michael

acceptor, forming a covalent bond with the cysteine residue at position 805 (C805) within the

ATP-binding pocket of the HER2 kinase domain.[2] This irreversible binding leads to a

sustained and robust inhibition of HER2 signaling.
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High Selectivity for HER2: A distinguishing feature of TAS0728 is its high selectivity for HER2

over other members of the ErbB family, particularly the Epidermal Growth Factor Receptor

(EGFR).[2] This selectivity is attributed to specific interactions within the HER2 kinase

domain and is a critical factor in minimizing off-target toxicities commonly associated with

less selective tyrosine kinase inhibitors (TKIs), such as severe diarrhea and skin rash, which

are often linked to EGFR inhibition.

Inhibition of Downstream Signaling: By inhibiting HER2 kinase activity, TAS0728 effectively

blocks the phosphorylation of HER2 and its heterodimerization partner, HER3.[2] This, in

turn, prevents the activation of downstream signaling pathways critical for tumor cell

proliferation, survival, and growth, including the PI3K/AKT/mTOR and MAPK pathways.[2][3]

Preclinical Data
The preclinical activity of TAS0728 has been extensively evaluated in a variety of in vitro and in

vivo models, demonstrating its potent and selective anti-tumor effects.

In Vitro Activity
TAS0728 has shown potent inhibitory activity against both wild-type and mutated forms of

HER2. Its efficacy has been demonstrated in a range of cancer cell lines with HER2

amplification.
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Assay Type Target Cell Line
IC50 / GI50

(nM)
Reference

In Vitro Kinase

Assay

Recombinant

Human HER2
N/A 36 ± 3 [2]

In Vitro Kinase

Assay
HER2 N/A 13 [4][5]

In Vitro Kinase

Assay
BMX N/A 4.9 [4][5]

In Vitro Kinase

Assay
HER4 N/A 8.5 [4][5]

In Vitro Kinase

Assay
BLK N/A 31 [4][5]

In Vitro Kinase

Assay
EGFR N/A 65 [4][5]

In Vitro Kinase

Assay
JAK3 N/A 33 [4][5]

In Vitro Kinase

Assay
SLK N/A 25 [4][5]

In Vitro Kinase

Assay
LOK N/A 86 [4][5]

Cell Growth

Inhibition (GI50)
HER2-amplified SK-BR-3 (breast) 1.6 - 31 [3]

Cell Growth

Inhibition (GI50)
HER2-amplified BT-474 (breast) 1.6 - 31 [3]

Cell Growth

Inhibition (GI50)
HER2-amplified

NCI-N87

(gastric)
1.6 - 31 [3]

In Vivo Efficacy
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In vivo studies using mouse xenograft models of HER2-dependent cancers have demonstrated

significant tumor growth inhibition and regression upon oral administration of TAS0728.

Model Type Tumor Type Treatment Outcome Reference

Mouse Xenograft

(NCI-N87)

HER2-amplified

Gastric Cancer

TAS0728 (30

and 60

mg/kg/day)

Significant tumor

regression.[2][6]
[2][6]

Mouse Xenograft

(BT-474)

HER2-amplified

Breast Cancer

TAS0728 (30

and 60

mg/kg/day)

Significant tumor

regression.[2][6]
[2][6]

Peritoneal

Dissemination

Model

HER2-driven

Cancer Cells
TAS0728

Survival benefit

without evident

toxicity.[2]

[2]

Xenograft (4-

1ST)

Acquired

resistance to

trastuzumab/pert

uzumab

TAS0728 (15

mg/kg/day) +

Trastuzumab (20

mg/kg)

Enhanced

antitumor effect.

[6]

[6]

Xenograft (4-

1ST)

Acquired

resistance to T-

DM1

TAS0728 (15

mg/kg/day) + T-

DM1 (7.5 mg/kg)

Enhanced

antitumor effect.

[6]

[6]

Clinical Data
A first-in-human, open-label, Phase 1/2 clinical trial (NCT03410927) was initiated to evaluate

the safety, pharmacokinetics, and efficacy of TAS0728 in patients with advanced solid tumors

harboring HER2 or HER3 abnormalities.[7][8][9]

Study Design
The study consisted of a dose-escalation phase followed by a dose-expansion phase.[7]

TAS0728 was administered orally twice daily (BID) in 21-day cycles.[8] The starting dose was

50 mg BID, with planned escalation to 100 mg, 200 mg, 400 mg, 600 mg, and 800 mg BID.[10]

Safety and Tolerability
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The study was ultimately terminated due to an unfavorable risk-benefit ratio, with unacceptable

toxicity observed during the dose-escalation phase.[7][8] Key safety findings included:

Dose-Limiting Toxicities (DLTs): Grade 3 diarrhea was observed at both the 200 mg BID and

150 mg BID dose levels.[8]

Serious Adverse Events: A fatal cardiac arrest occurred in one patient receiving 150 mg BID,

and a causal relationship to TAS0728 could not be ruled out.[8]

Efficacy
Despite the toxicity concerns, some preliminary evidence of clinical activity was observed.[7]

Among 14 evaluable patients, two partial responses were reported.[7][8]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation

of TAS0728.

In Vitro Kinase Assay
Objective: To determine the 50% inhibitory concentration (IC50) of TAS0728 against

recombinant HER2 kinase.

Materials:

Recombinant human HER2 kinase

TAS0728

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

ATP

HER2-specific peptide substrate

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

384-well plates
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Protocol:

Prepare serial dilutions of TAS0728 in kinase buffer.

In a 384-well plate, add 1 µL of the TAS0728 dilution or vehicle (DMSO) control.

Add 2 µL of recombinant HER2 enzyme solution to each well.

Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.

Incubate the plate at room temperature for 60 minutes.

To stop the reaction and deplete unused ATP, add 5 µL of ADP-Glo™ Reagent.

Incubate at room temperature for 40 minutes.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal.

Incubate at room temperature for 30 minutes.

Measure luminescence using a plate reader.

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay
Objective: To determine the 50% growth inhibitory concentration (GI50) of TAS0728 in HER2-

positive cancer cell lines.

Materials:

HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87)

Complete cell culture medium

TAS0728
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96-well plates

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or AlamarBlue)

Protocol:

Seed cells in a 96-well plate at a density of 1.5 × 10^4 to 3 × 10^4 cells per well and allow

them to attach overnight.

Prepare serial dilutions of TAS0728 in culture medium.

Remove the existing medium from the wells and add 100 µL of the TAS0728 dilutions or

vehicle control.

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time (e.g., 1-4 hours for MTT or AlamarBlue).

Measure the absorbance or fluorescence using a plate reader.

Calculate GI50 values by normalizing the results to the vehicle-treated control and fitting the

data to a dose-response curve.

Western Blot Analysis
Objective: To assess the effect of TAS0728 on the phosphorylation of HER2 and downstream

signaling proteins.

Materials:

HER2-positive cancer cell lines

TAS0728

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein quantification assay (e.g., BCA assay)
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SDS-PAGE gels

PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against: p-HER2 (e.g., Tyr1248), total HER2, p-AKT, total AKT, p-ERK,

total ERK, and a loading control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Protocol:

Plate cells and treat with various concentrations of TAS0728 for the desired time.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

In Vivo Mouse Xenograft Model
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Objective: To evaluate the anti-tumor efficacy of TAS0728 in a HER2-positive tumor model.

Materials:

Immunocompromised mice (e.g., nude or NOD/SCID)

HER2-positive cancer cells (e.g., NCI-N87, BT-474)

Matrigel (optional)

TAS0728 formulation for oral gavage

Calipers for tumor measurement

Protocol:

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or

without Matrigel) into the flank of each mouse.

Monitor the mice for tumor growth.

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment

and control groups.

Administer TAS0728 orally once or twice daily at the desired dose. The control group

receives the vehicle.

Measure tumor volume (Volume = (width)² x length/2) and mouse body weight 2-3 times per

week.

Continue treatment for the specified duration (e.g., 21-28 days).

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamics).

Analyze the data by comparing the tumor growth in the treated groups to the control group.
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Caption: HER2 Signaling Pathway and Mechanism of TAS0728 Inhibition.
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Caption: Experimental Workflow for the Evaluation of TAS0728.
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Conclusion
TAS0728 is a novel, selective, and covalent inhibitor of HER2 that has demonstrated significant

preclinical anti-tumor activity in HER2-driven cancer models. Its high selectivity for HER2 over

EGFR was a promising feature for potentially mitigating common TKI-related toxicities.

However, the first-in-human clinical trial was halted due to an unfavorable safety profile at the

doses tested. Despite this setback, the preclinical data and the understanding of its mechanism

of action provide valuable insights for the future design and development of next-generation

HER2-targeted therapies. The detailed experimental protocols provided in this guide serve as a

resource for researchers in the field to further investigate HER2-targeted agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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